tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate
Overview
Description
The compound tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate is a chemical entity that can be considered a derivative of carbamate. Carbamates are a class of organic compounds which are esters of carbamic acid and have a wide range of applications in various fields including medicinal chemistry and organic synthesis 910.
Synthesis Analysis
The synthesis of tert-butyl carbamates often involves the use of tert-butyl N-hydroxycarbamate as a starting material, which can be reacted with aldehydes to form tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, behaving as N-(Boc)-protected nitrones . Another approach includes the aziridine opening of tosyl-activated cyclopentene aziridine and subsequent optical resolution to obtain enantiomerically pure tert-butyl aminocyclopentylcarbamates . Kinetic resolution methods have also been employed to synthesize enantiomerically enriched methyl amino cyclopentane carbamates . Additionally, tert-butyl carbamates can be synthesized from amino acids, as demonstrated in the synthesis of pentafluorophenyl-(tert-butoxycarbonylamino)methylcarbamates9.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the carbamate moiety. This structural feature imparts steric bulk and can influence the reactivity and physical properties of the compound. The crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, confirms the relative substitution of the cyclopentane ring, which is crucial for the synthesis of carbocyclic analogues of nucleotides .
Chemical Reactions Analysis
Tert-butyl carbamates can participate in various chemical reactions. They can act as intermediates in the synthesis of biologically active compounds, such as in the case of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, which is an intermediate in the synthesis of omisertinib . They can also be used in asymmetric Mannich reactions to produce chiral amino carbonyl compounds . The reactivity of tert-butyl carbamates with organometallics to yield N-(Boc)hydroxylamines has been demonstrated , and they have been employed as building blocks in the synthesis of ureidopeptides9.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group and the cyclohexyl moiety. The tert-butyl group is known for its steric bulk, which can affect the solubility and stability of the compound. The cyclohexyl ring provides conformational rigidity, which can be important in the design of ligands and pharmaceutical agents. The presence of the aminoethyl group in the compound of interest suggests potential for increased polarity and reactivity, which could be beneficial in further synthetic applications or biological interactions.
Scientific Research Applications
Efficient Synthesis of Stereoisomers for Factor Xa Inhibitors
An efficient stereoselective synthesis route was developed for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple 3-cyclohexene-1-carboxylic acid. These stereoisomers serve as key intermediates in the synthesis of Factor Xa inhibitors, showcasing the compound's significance in medicinal chemistry (Wang, Ma, Reddy, & Hu, 2017).
Intermediate in Synthesis of Biologically Active Compounds
Another study highlighted the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate as an important intermediate in creating biologically active compounds such as omisertinib (AZD9291). A rapid synthetic method for this compound was established, demonstrating its utility in pharmaceutical development (Zhao, Guo, Lan, & Xu, 2017).
Role in Synthesis of Carbocyclic Analogues
The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate was identified as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its synthesis and crystal structure were detailed, underlining its application in the development of novel nucleoside analogues (Ober, Marsch, Harms, & Carell, 2004).
Spirocyclopropanated Insecticide Analogues
Research into the synthesis of spirocyclopropanated analogues of the insecticide Thiacloprid and Imidacloprid from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate showcases the compound's utility in creating novel insecticides with potentially improved efficacy and safety profiles (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Cyclizative Atmospheric CO2 Fixation
A study on cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates bearing a iodomethyl group, utilized tert-butyl hypoiodite (t-BuOI). This research demonstrates an innovative approach to incorporating CO2 into valuable organic compounds, highlighting environmental and synthetic chemistry applications (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Safety And Hazards
“tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)cyclohexyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-11-14(9-10-15)7-5-4-6-8-14/h4-11,15H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBKNFMNMFIGNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCCC1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649599 | |
Record name | tert-Butyl {[1-(2-aminoethyl)cyclohexyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate | |
CAS RN |
886362-17-0 | |
Record name | 1,1-Dimethylethyl N-[[1-(2-aminoethyl)cyclohexyl]methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886362-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl {[1-(2-aminoethyl)cyclohexyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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